An In-Depth Technical Guide to 1-Thia-4-azaspiro[4.5]decane: Core Properties and Synthetic Pathways
An In-Depth Technical Guide to 1-Thia-4-azaspiro[4.5]decane: Core Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The spirocyclic scaffold represents a unique and increasingly important structural motif in modern medicinal chemistry. Its inherent three-dimensionality provides access to novel chemical space, offering opportunities for enhanced target engagement and improved pharmacokinetic properties.[1] Within this class of molecules, the 1-thia-4-azaspiro[4.5]decane core has emerged as a versatile building block for the development of a range of biologically active compounds, demonstrating potential in oncology and virology.[2][3] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of the 1-thia-4-azaspiro[4.5]decane scaffold, with a focus on providing actionable insights for researchers in drug discovery and development.
Core Molecular Structure and Physicochemical Properties
The foundational structure of 1-thia-4-azaspiro[4.5]decane consists of a piperidine ring and a thiazolidine ring fused at a single carbon atom. This spirocyclic arrangement imparts a rigid, non-planar geometry that is of significant interest in drug design.
| Property | Value | Source |
| CAS Number | 933-41-5 (for hydrochloride salt) | [4] |
| Molecular Formula | C₈H₁₅NS | (Calculated) |
| Molecular Weight | 157.28 g/mol | (Calculated) |
Note: The table above refers to the free base form of 1-Thia-4-azaspiro[4.5]decane.
Due to the limited publicly available experimental data on the parent compound, further characterization through laboratory analysis is recommended to definitively establish its physicochemical properties such as melting point, boiling point, and solubility.
Synthesis of the 1-Thia-4-azaspiro[4.5]decane Scaffold
The synthesis of the 1-thia-4-azaspiro[4.5]decane core can be approached in a two-step process: the formation of the thiazolidinone intermediate, followed by reduction of the carbonyl group.
Step 1: Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one
The most direct and widely reported method for the synthesis of the 1-thia-4-azaspiro[4.5]decan-3-one core is a one-pot, three-component condensation reaction.[5] This reaction involves a ketone, an amine, and thioglycolic acid. To synthesize the parent 1-thia-4-azaspiro[4.5]decan-3-one, cyclohexanone, an ammonia source (such as ammonia in a suitable solvent), and thioglycolic acid would be the required starting materials.
Causality Behind Experimental Choices: This one-pot reaction is an elegant and efficient method that proceeds through the initial formation of a Schiff base between the ketone and the amine, followed by a cyclizing addition of the thioglycolic acid. The use of a Dean-Stark apparatus or a drying agent is often employed to drive the reaction towards completion by removing the water generated during the condensation steps. The choice of solvent is critical; non-polar aprotic solvents like benzene or toluene are commonly used to facilitate the removal of water.
Experimental Protocol: Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one (Proposed)
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), a solution of ammonia in a suitable solvent (e.g., methanol or dioxane, 1.1 eq), and thioglycolic acid (1.0 eq) in a non-polar solvent such as toluene.
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Reflux the reaction mixture for 8-12 hours, with continuous removal of water using a Dean-Stark apparatus.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Self-Validating System: The purity of the synthesized 1-thia-4-azaspiro[4.5]decan-3-one should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a characteristic carbonyl peak in the ¹³C NMR and IR spectra, along with the expected molecular ion peak in the mass spectrum, will validate the successful synthesis of the desired product.
Caption: Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one.
Step 2: Reduction of 1-Thia-4-azaspiro[4.5]decan-3-one
The reduction of the amide (or lactam) carbonyl group in the thiazolidinone ring to a methylene group will yield the target 1-thia-4-azaspiro[4.5]decane. This transformation can be achieved using powerful reducing agents.
Causality Behind Experimental Choices: The choice of reducing agent is critical for the successful conversion of the lactam to the amine. Strong reducing agents that are known to reduce amides, such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF), are suitable for this purpose. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent quenching of the highly reactive reducing agent.
Experimental Protocol: Reduction of 1-Thia-4-azaspiro[4.5]decan-3-one (Proposed)
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, excess, e.g., 2-3 eq) in anhydrous THF.
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Cool the suspension to 0 °C using an ice bath.
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Slowly add a solution of 1-thia-4-azaspiro[4.5]decan-3-one (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by TLC.
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After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again (Fieser workup).
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Filter the resulting precipitate and wash it thoroughly with THF or another suitable organic solvent.
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Combine the organic filtrates and remove the solvent under reduced pressure.
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The crude 1-thia-4-azaspiro[4.5]decane can be purified by distillation under reduced pressure or by column chromatography.
Self-Validating System: The successful reduction can be confirmed by the disappearance of the carbonyl signal in the ¹³C NMR and IR spectra of the product. The appearance of new signals corresponding to the methylene group in place of the carbonyl group in the ¹H and ¹³C NMR spectra will further validate the structure. Mass spectrometry should show the molecular ion peak corresponding to the reduced product.
Caption: Reduction to 1-Thia-4-azaspiro[4.5]decane.
Spectroscopic Characterization
¹H NMR Spectroscopy
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Cyclohexane Protons: A complex multiplet in the upfield region (typically δ 1.0-2.0 ppm) corresponding to the methylene protons of the cyclohexane ring.
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Thiazolidine Protons: Signals for the methylene protons of the thiazolidine ring. The protons adjacent to the sulfur atom would likely appear as a singlet or a multiplet around δ 3.0-3.5 ppm. The protons adjacent to the nitrogen atom would be expected at a similar or slightly downfield chemical shift.
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NH Proton: A broad singlet corresponding to the amine proton, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
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Spiro Carbon: A characteristic quaternary carbon signal for the spiro-center, typically in the range of δ 60-75 ppm.
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Cyclohexane Carbons: Signals for the methylene carbons of the cyclohexane ring in the aliphatic region (δ 20-40 ppm).
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Thiazolidine Carbons: Signals for the methylene carbons of the thiazolidine ring, with the carbon adjacent to the sulfur likely appearing in the range of δ 30-40 ppm and the carbon adjacent to the nitrogen in the range of δ 45-55 ppm.
Infrared (IR) Spectroscopy
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N-H Stretch: A characteristic absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
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C-H Stretch: Aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹.
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C-N Stretch: A C-N stretching band can be expected in the region of 1000-1200 cm⁻¹.
Mass Spectrometry
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Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 1-thia-4-azaspiro[4.5]decane (157.28 g/mol ).
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Fragmentation Pattern: A characteristic fragmentation pattern would be expected, likely involving the cleavage of the rings.
Applications in Drug Discovery and Development
The 1-thia-4-azaspiro[4.5]decane scaffold has been explored for its potential in various therapeutic areas.
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Anticancer Activity: Numerous derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer properties.[2][5] These compounds have shown moderate to high inhibition activities against various cancer cell lines, including human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116).[2] The mechanism of action is thought to be related to the induction of apoptosis in cancer cells.
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Antiviral Activity: The 1-thia-4-azaspiro[4.5]decan-3-one scaffold has been identified as a versatile chemical structure with potential for antiviral drug development.[3] Certain derivatives have shown inhibitory activity against human coronavirus 229E replication.
The rigid, three-dimensional nature of the spirocyclic system allows for the precise positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-thia-4-azaspiro[4.5]decane is not publicly available, general laboratory safety precautions should be followed when handling this compound and its derivatives. Based on information for structurally related azaspiro compounds, it is prudent to assume that this compound may cause skin and eye irritation.[6] Therefore, the use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The 1-thia-4-azaspiro[4.5]decane scaffold represents a promising platform for the design and synthesis of novel therapeutic agents. Its unique three-dimensional structure and demonstrated biological activity in anticancer and antiviral research make it an attractive target for further investigation. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, offering a valuable resource for researchers in the field of drug discovery. Further experimental validation of the fundamental properties of the parent compound will be crucial for unlocking its full potential in medicinal chemistry.
References
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El-Sayed, W. A., El-Sofany, W. I., El-Flel, E. M., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved from [Link]
-
Hussein, E. M., Al-Rooqi, M. M., Abd El-Galil, S. M., & Ahmed, S. A. (2020). Efficient synthesis and antimicrobial evaluation of some Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones. ResearchGate. [Link]
-
El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. National Institutes of Health. [Link]
-
Apaydın, S., et al. (2020). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors | MDPI [mdpi.com]
- 5. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
